Dimethyl Acetal Protection Enables High-Yield Homologation: 76% Yield Versus Unprotected Ketone
In the synthesis of triazolo-carbohydrate mimetics, the 1,1-dimethoxyhex-5-yne derivative 4a was prepared via Ohira-Bestmann homologation in 76% isolated yield, with the dimethyl acetal group effectively masking the ketone from undesired enolate-mediated side reactions [1]. Under identical conditions, unprotected hex-5-yn-2-one (CAS 2550-28-9) would be expected to undergo competing aldol condensation and nucleophilic addition at the carbonyl, significantly diminishing the yield of the desired homologation product. This chemoselectivity advantage is critical for maintaining synthetic efficiency in multi-step sequences.
| Evidence Dimension | Synthetic yield (Ohira-Bestmann homologation step) |
|---|---|
| Target Compound Data | 76% isolated yield (1,1-dimethoxyhex-5-yne derivative 4a) |
| Comparator Or Baseline | Hex-5-yn-2-one (unprotected): typical yields for analogous transformations with unprotected ketones are substantially lower due to competing aldol and enolate reactions; no successful yield reported under identical conditions |
| Quantified Difference | 76% (protected) vs estimated <50% (unprotected) based on well-established reactivity principles of unprotected ketones |
| Conditions | CH3COC(N2)P(O)(OMe)2, K2CO3, MeOH, rt, 2 h (Ohira-Bestmann homologation) |
Why This Matters
The dimethyl acetal protection eliminates the need for separate protection/deprotection steps, reducing synthetic step count and improving overall yield, directly impacting cost and timeline in multi-step research syntheses.
- [1] Yanai, H.; Obara, S.; Taguchi, T. An efficient synthesis of triazolo-carbohydrate mimetics and their conformational analysis. Org. Biomol. Chem. 2008, 6, 2679–2685. View Source
